molecular formula C13H18N6O2S B6973280 1-ethyl-N-(6-pyrrolidin-1-ylpyrazin-2-yl)pyrazole-4-sulfonamide

1-ethyl-N-(6-pyrrolidin-1-ylpyrazin-2-yl)pyrazole-4-sulfonamide

Cat. No.: B6973280
M. Wt: 322.39 g/mol
InChI Key: YXCVPVRILZCRMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-N-(6-pyrrolidin-1-ylpyrazin-2-yl)pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring substituted with a sulfonamide group, an ethyl group, and a pyrrolidinyl-pyrazinyl moiety

Properties

IUPAC Name

1-ethyl-N-(6-pyrrolidin-1-ylpyrazin-2-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2S/c1-2-19-10-11(7-15-19)22(20,21)17-12-8-14-9-13(16-12)18-5-3-4-6-18/h7-10H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCVPVRILZCRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CN=CC(=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-N-(6-pyrrolidin-1-ylpyrazin-2-yl)pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Sulfonamide Formation: The pyrazole derivative is then reacted with sulfonyl chlorides in the presence of a base such as triethylamine to form the sulfonamide group.

    Substitution Reactions:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The ethyl group and the pyrrolidinyl-pyrazinyl moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Alkyl halides and nucleophiles like amines or thiols are commonly employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include various substituted pyrazole derivatives and modified sulfonamides.

Scientific Research Applications

1-Ethyl-N-(6-pyrrolidin-1-ylpyrazin-2-yl)pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism by which 1-ethyl-N-(6-pyrrolidin-1-ylpyrazin-2-yl)pyrazole-4-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic amino acids. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 1-ethyl-N-(6-pyrrolidin-1-ylpyrazin-2-yl)pyrazole-4-carboxamide
  • 1-ethyl-N-(6-pyrrolidin-1-ylpyrazin-2-yl)pyrazole-4-thiol
  • 1-ethyl-N-(6-pyrrolidin-1-ylpyrazin-2-yl)pyrazole-4-amine

Uniqueness: 1-Ethyl-N-(6-pyrrolidin-1-ylpyrazin-2-yl)pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide, thiol, and amine analogs. The sulfonamide group enhances its ability to form strong hydrogen bonds, increasing its potential as an enzyme inhibitor or receptor modulator.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.